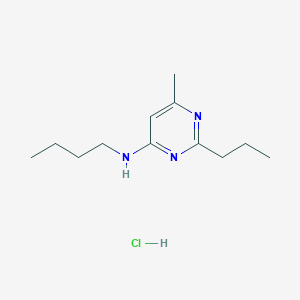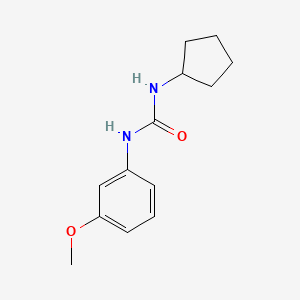
N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride, also known as BPPH, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action, making it a valuable tool for studying various biochemical and physiological processes. In
Scientific Research Applications
N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride has been used in various scientific research applications. One of the most significant uses of this compound is in the study of ion channels. This compound has been found to selectively block the Kir2.1 channel, making it a valuable tool for studying the role of this channel in various physiological processes. This compound has also been used to study the role of ion channels in the development of various diseases, including cardiac arrhythmias and epilepsy.
Mechanism of Action
N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride selectively blocks the Kir2.1 channel by binding to a specific site on the channel. This binding prevents the movement of potassium ions through the channel, which disrupts the normal electrical activity of cells. This disruption can have various physiological effects, depending on the type of cell and the specific processes being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific processes being studied. This compound has been found to have significant effects on cardiac function, including the prevention of arrhythmias and the reduction of cardiac hypertrophy. This compound has also been found to have effects on neuronal function, including the prevention of epileptic seizures and the reduction of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride is its selectivity for the Kir2.1 channel. This selectivity allows researchers to study the specific effects of blocking this channel, without affecting other ion channels or physiological processes. However, this compound also has some limitations. For example, its effects may be dependent on the specific cell type being studied, and its use may be limited by its solubility and stability.
Future Directions
There are many future directions for research on N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride. One potential area of study is the development of new compounds that selectively block other ion channels, allowing for the study of their specific roles in various physiological processes. Another potential area of study is the use of this compound in the development of new therapies for various diseases, including cardiac arrhythmias and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its limitations and potential applications.
Synthesis Methods
The synthesis of N-butyl-6-methyl-2-propyl-4-pyrimidinamine hydrochloride involves several steps. The first step is the reaction between butylamine and 2-propyl-4,6-dichloropyrimidine, which results in the formation of N-butyl-2-propyl-4,6-dichloropyrimidinamine. This compound is then treated with methyl iodide to form N-butyl-6-methyl-2-propyl-4-pyrimidinamine. Finally, hydrochloric acid is added to this compound to form this compound.
properties
IUPAC Name |
N-butyl-6-methyl-2-propylpyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3.ClH/c1-4-6-8-13-12-9-10(3)14-11(15-12)7-5-2;/h9H,4-8H2,1-3H3,(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOXLQDUAJVZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC(=C1)C)CCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B5359335.png)
![7-[3-(1H-indol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359348.png)
![1-[(2-methylphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5359352.png)


![3-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5359380.png)
![5-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5359388.png)
![1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5359396.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)
![7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5359413.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine](/img/structure/B5359427.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5359439.png)
![4-(3-{2,3,5,6-tetrafluoro-4-[4-methyl-2-(methylthio)phenoxy]phenyl}-2-propen-1-yl)morpholine hydrochloride](/img/structure/B5359455.png)